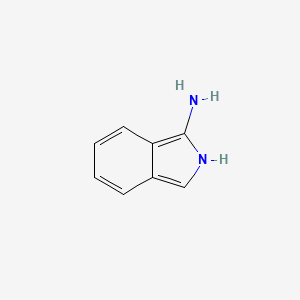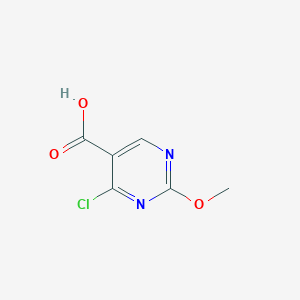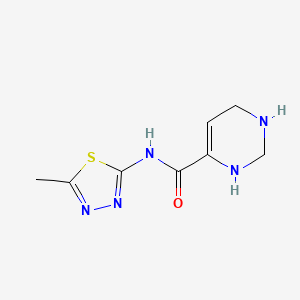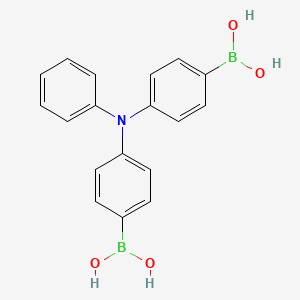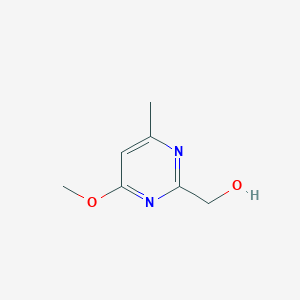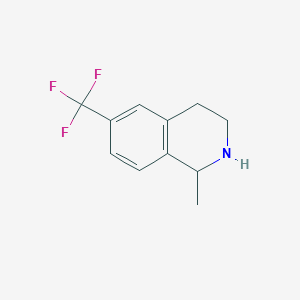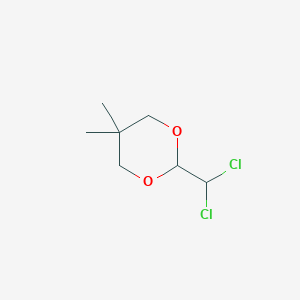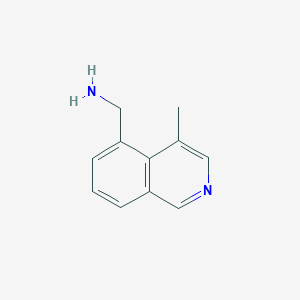
Nickeltrifluoroacetylacetonate,dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickeltrifluoroacetylacetonate, dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two trifluoroacetylacetonate ligands and two water molecules. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickeltrifluoroacetylacetonate, dihydrate can be synthesized through the reaction of nickel(II) salts with trifluoroacetylacetone in the presence of a base. The typical reaction involves dissolving nickel(II) chloride or nickel(II) acetate in water, followed by the addition of trifluoroacetylacetone and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of nickeltrifluoroacetylacetonate, dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Nickeltrifluoroacetylacetonate, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species under specific conditions.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other chelating agents.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickeltrifluoroacetylacetonate, dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a precursor for the synthesis of bioactive nickel complexes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of nickel-based drugs.
Industry: It is used in the production of advanced materials, such as nickel-containing polymers and coatings.
Mécanisme D'action
The mechanism of action of nickeltrifluoroacetylacetonate, dihydrate involves the coordination of the nickel ion with the trifluoroacetylacetonate ligands. This coordination stabilizes the nickel ion and enhances its reactivity in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to potential biological effects. The pathways involved in its mechanism of action include redox reactions and ligand exchange processes .
Comparaison Avec Des Composés Similaires
Nickeltrifluoroacetylacetonate, dihydrate can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar structure but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Nickel(II) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability.
Nickel(II) dibenzoylmethane: Another nickel complex with different ligands, used in various catalytic applications.
Uniqueness: Nickeltrifluoroacetylacetonate, dihydrate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in catalysis and material science .
Propriétés
Formule moléculaire |
C10H12F6NiO6 |
|---|---|
Poids moléculaire |
400.88 g/mol |
Nom IUPAC |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;dihydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2H,1H3;;2*1H2/q2*-1;+2;; |
Clé InChI |
DWFLHXGGTXXXJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


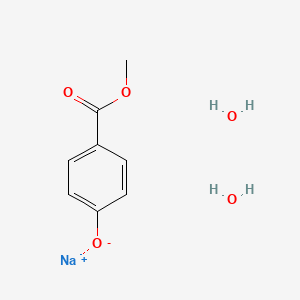
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)

